molecular formula C14H17N3OS B2955641 4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile CAS No. 379239-73-3

4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile

Cat. No.: B2955641
CAS No.: 379239-73-3
M. Wt: 275.37
InChI Key: XCLNBVMTTFNGJH-UHFFFAOYSA-N
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Description

The compound “4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a nitrile group, indicated by the “-onitrile” suffix in its name .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a nitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile is a nicotinonitrile derivative that participates in diverse chemical reactions and has been studied for its unique properties and applications in scientific research. Studies have shown that nicotinonitrile derivatives can be synthesized under various conditions and utilized in the creation of complex molecules. For example, primitive Earth conditions facilitated the synthesis of nicotinic acid derivatives, highlighting the potential for nicotinonitrile in prebiotic chemistry and the origin of life studies (Friedmann, Miller, & Sanchez, 1971). Moreover, molecular docking studies have identified that certain conformational polymorphs of nicotinonitrile derivatives, such as the one , exhibit promising binding affinities with biological receptors, suggesting applications in drug discovery and molecular biology (Dubey et al., 2013).

Crystal Chemistry and Molecular Interactions

In crystal chemistry, the study of nicotinonitrile derivatives provides insights into molecular packing, conformational polymorphism, and intermolecular interactions. These compounds serve as building blocks for developing new materials with desired physical and chemical properties. The detailed analysis of the crystal structures of similar compounds has revealed the significance of weak interactions in stabilizing polymorphs, which is crucial for the design of pharmaceuticals and materials with specific functionalities (Dubey et al., 2013).

Antioxidant Activity

Research into the antioxidant activity of nicotinonitrile derivatives, including those structurally related to this compound, has indicated potential therapeutic applications. These compounds have been explored for their capability to scavenge free radicals and protect against oxidative stress, which is a contributing factor to many chronic diseases. The investigation of pyrrolyl and selenolopyridine derivatives has demonstrated remarkable antioxidant properties, suggesting that modifications of the nicotinonitrile core can lead to effective antioxidant agents (Zaki et al., 2017).

Mechanism of Action

Properties

IUPAC Name

4,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-7-11(2)16-14(12(10)8-15)19-9-13(18)17-5-3-4-6-17/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLNBVMTTFNGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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